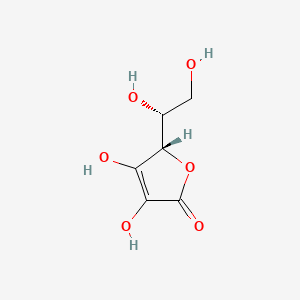

D-Ascorbic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácido D-ascórbico se puede lograr a través de varios métodos. Un enfoque común involucra la conversión química de la D-glucosa. El proceso generalmente incluye los siguientes pasos:

Hidrogenación de D-glucosa a D-sorbitol: Este paso utiliza un catalizador de níquel a alta temperatura y presión.

Oxidación microbiana de D-sorbitol a D-sorbosa: Este paso emplea microorganismos como las especies de Acetobacter.

Oxidación química de D-sorbosa a ácido D-ascórbico: Este paso involucra el uso de agentes oxidantes como el permanganato de potasio o catalizadores de platino.

Métodos de producción industrial: La producción industrial de ácido D-ascórbico a menudo sigue el proceso Reichstein, que combina métodos químicos y microbianos. Este proceso se desarrolló en la década de 1930 y sigue siendo un pilar de la producción de ácido ascórbico . Las variaciones modernas de este proceso pueden incluir avances biotecnológicos para mejorar el rendimiento y reducir los costos.

Análisis De Reacciones Químicas

Oxidation

- D-Ascorbic acid, like L-ascorbic acid, is a reducing agent and participates in redox reactions . It can be oxidized to D-dehydroascorbic acid .

- The antioxidative reactivity of L-ascorbic acid and D-isoascorbic acid has been analyzed, with studies showing that reductions follow second-order kinetics . Spectrophotometric titration experiments indicated a stoichiometry where two molecules of either L-ascorbic acid or D-isoascorbic acid react with one molecule of the oxidant [IrCl6]2–, resulting in the formation of L-dehydroascorbic acid (DHA) and D-dehydroisoascorbic acid (DHIA) as oxidation products, respectively .

- Ascorbic acid can be readily oxidized by undergoing a one- or two-electron transfer, terminating free radical-mediated chain reactions .

Acidity and Salt Formation

- This compound contains an enediol group adjacent to a carbonyl, making it acidic. This structural pattern is characteristic of reductones, increasing the acidity of one of the enol hydroxyl groups .

- The deprotonated conjugate base is the D-ascorbate anion, stabilized by electron delocalization .

- The D-ascorbate anion can form salts such as sodium D-ascorbate, calcium D-ascorbate, and potassium D-ascorbate .

Ester Formation

- This compound can react with organic acids as an alcohol, forming esters such as D-ascorbyl palmitate and D-ascorbyl stearate .

Nucleophilic Attack

- Nucleophilic attack of this compound on a proton results in a 1,3-diketone .

- In the presence of free metal ions, excess D-ascorbate can initiate free radical reactions, acting as a pro-oxidative compound in certain metabolic contexts .

Reactions with Metal Ions

- Ascorbic acid oxidation by iron and copper has been studied, with the oxidation product being dehydroascorbic acid (DHA) .

- The reaction between ascorbic acid and metal ions like Fe(III) or Cu(II) can follow a catalytic pathway, producing hydrogen peroxide (H2O2) .

Cyclic Reactions

- Vitamin C (Ascorbic acid) undergoes a cyclic reaction involving its reduced and oxidized forms . Ascorbate oxidase and dithiothreitol facilitate the conversion of L-ascorbic acid to dehydroascorbic acid and vice versa, consuming dissolved oxygen .

- The oxidized form, dehydroascorbate, can be reduced back to ascorbate by glutathione or enzymatically using NADPH, which is important for maintaining the antioxidant properties of vitamin C .

Aplicaciones Científicas De Investigación

El ácido D-ascórbico tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del ácido D-ascórbico implica su capacidad para donar electrones, lo que lo convierte en un agente reductor eficaz. Puede neutralizar las especies reactivas del oxígeno y otros radicales libres, protegiendo así las células del daño oxidativo . En presencia de iones metálicos, el ácido D-ascórbico también puede catalizar la hidroxilación de diversos sustratos, contribuyendo a sus propiedades antioxidantes .

Compuestos similares:

Ácido L-ascórbico: La forma biológicamente activa de la vitamina C, esencial para la salud humana.

Ácido D-isoascórbico: Otro isómero estereoisómero con propiedades químicas similares pero diferente actividad biológica.

Ácido L-isoascórbico: Similar al ácido L-ascórbico pero con diferente estereoquímica.

Comparación:

Actividad biológica: El ácido L-ascórbico es biológicamente activo y esencial para la salud humana, mientras que el ácido D-ascórbico carece de actividad biológica significativa.

Propiedades químicas: Tanto el ácido D- como el L-ascórbico comparten propiedades químicas similares, como su capacidad para actuar como agentes reductores y antioxidantes.

Comparación Con Compuestos Similares

L-ascorbic acid: The biologically active form of vitamin C, essential for human health.

D-isoascorbic acid: Another stereoisomer with similar chemical properties but different biological activity.

L-isoascorbic acid: Similar to L-ascorbic acid but with different stereochemistry.

Comparison:

Biological Activity: L-ascorbic acid is biologically active and essential for human health, while D-ascorbic acid lacks significant biological activity.

Chemical Properties: Both D- and L-ascorbic acids share similar chemical properties, such as their ability to act as reducing agents and antioxidants.

Actividad Biológica

D-Ascorbic acid, a stereoisomer of L-ascorbic acid (vitamin C), has garnered attention for its unique biological activities and potential therapeutic applications. While L-ascorbic acid is widely recognized for its antioxidant properties and essential role in human health, this compound's effects are less understood but equally significant. This article explores the biological activity of this compound, including its antioxidant capabilities, effects on various diseases, and potential therapeutic uses.

This compound shares similar physicochemical properties with L-ascorbic acid, including solubility and stability under certain conditions. However, its biological activity differs notably. Research indicates that this compound can influence cellular processes through various mechanisms:

- Antioxidant Activity : this compound acts as a scavenger of reactive oxygen species (ROS), helping to mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

- Modulation of Gene Expression : Studies have shown that this compound can enhance the activity of TET dioxygenases, leading to increased expression of tumor suppressor genes like SMAD1 in cancer cells. This modulation may improve chemosensitivity and reduce tumor progression in certain malignancies .

1. Cancer Research

This compound has been investigated for its role in cancer therapy. It has demonstrated the ability to induce DNA hypomethylation and enhance TET enzyme activity, which may contribute to tumor suppression. For instance, in acute myeloid leukemia (AML) models, this compound has shown promise in modifying tumor behavior by enhancing the efficacy of chemotherapy .

2. Metabolic Disorders

Research highlights the potential benefits of this compound in metabolic conditions such as type 2 diabetes. A study found that supplementation with ascorbic acid improved insulin sensitivity and reduced oxidative stress in skeletal muscle tissues among diabetic patients . This suggests that this compound could serve as an adjunct therapy for managing insulin resistance.

3. Mental Health

Recent epidemiological studies indicate a correlation between higher serum levels of ascorbic acid (including both D- and L-isomers) and lower prevalence rates of depression. The data suggest that adequate vitamin C levels may play a protective role against mood disorders, although further research is needed to clarify these relationships .

Comparative Table of Biological Activities

| Activity Area | L-Ascorbic Acid Effects | This compound Effects |

|---|---|---|

| Antioxidant Activity | Strong ROS scavenger | Effective ROS scavenger but less potent than LAA |

| Cancer Therapy | Enhances chemosensitivity | Induces DNA hypomethylation, enhances TET activity |

| Metabolic Health | Improves insulin sensitivity | Significantly improves oxidative stress markers |

| Mental Health | Associated with reduced depression rates | Potentially similar effects on mood disorders |

Case Studies

- Leukemic Patients : A study involving leukemic patients showed that this compound could enhance the growth of colony-forming cells (CFCs) in approximately one-third of cases while suppressing growth in others . This highlights the compound's complex role in hematological malignancies.

- Diabetes Management : In a randomized controlled trial, participants receiving this compound supplementation exhibited improved insulin-mediated glucose disposal compared to placebo groups, suggesting its utility in managing type 2 diabetes .

Propiedades

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

Número CAS |

10504-35-5 |

Fórmula molecular |

C6H8O6 |

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |

Clave InChI |

CIWBSHSKHKDKBQ-MVHIGOERSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.